molecular formula C16H24N2O3 B10850814 N-(2-ethylphenyl)-N'-hydroxyoctanediamide

N-(2-ethylphenyl)-N'-hydroxyoctanediamide

Cat. No.: B10850814
M. Wt: 292.37 g/mol
InChI Key: COKQAZFZACGKGP-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-N’-hydroxyoctanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl-substituted phenyl group and a hydroxylated octanediamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylphenyl)-N’-hydroxyoctanediamide typically involves the reaction of 2-ethylphenylamine with octanediamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of N-(2-Ethylphenyl)-N’-hydroxyoctanediamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylphenyl)-N’-hydroxyoctanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-Ethylphenyl)-N’-hydroxyoctanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-N’-hydroxyoctanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Ethylphenyl)-N’-hydroxyoctanediamide is unique due to its specific structural features, such as the hydroxylated octanediamide chain and the ethyl-substituted phenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

N-(2-ethylphenyl)-N'-hydroxyoctanediamide

InChI

InChI=1S/C16H24N2O3/c1-2-13-9-7-8-10-14(13)17-15(19)11-5-3-4-6-12-16(20)18-21/h7-10,21H,2-6,11-12H2,1H3,(H,17,19)(H,18,20)

InChI Key

COKQAZFZACGKGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCCCCCC(=O)NO

Origin of Product

United States

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